N-(allyloxy)-N'-(3-iodophenyl)urea
Description
N-(Allyloxy)-N'-(3-iodophenyl)urea is a substituted urea derivative characterized by an allyloxy group (–O–CH₂–CH=CH₂) attached to one nitrogen atom and a 3-iodophenyl group (C₆H₄–I) on the adjacent nitrogen. Ureas are renowned for their hydrogen-bonding capacity, making them pivotal in medicinal chemistry, agrochemicals, and materials science.
Properties
Molecular Formula |
C10H11IN2O2 |
|---|---|
Molecular Weight |
318.11 g/mol |
IUPAC Name |
1-(3-iodophenyl)-3-prop-2-enoxyurea |
InChI |
InChI=1S/C10H11IN2O2/c1-2-6-15-13-10(14)12-9-5-3-4-8(11)7-9/h2-5,7H,1,6H2,(H2,12,13,14) |
InChI Key |
MAZSCTJMXZYROW-UHFFFAOYSA-N |
SMILES |
C=CCONC(=O)NC1=CC(=CC=C1)I |
Canonical SMILES |
C=CCONC(=O)NC1=CC(=CC=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Halogenated Phenyl Derivatives :
- Its applications remain exploratory in research settings .
- Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) : A commercial herbicide, demonstrating that electron-withdrawing groups (e.g., CF₃) enhance agrochemical activity .
Key Insight : The 3-iodophenyl group in the target compound may confer superior binding affinity in enzyme inhibition compared to chlorine or fluorine analogs, though this requires empirical validation.
Structural and Functional Comparisons
Table 1: Comparative Properties of Urea Derivatives
Allyloxy Group vs. Alkyl/Aryl Substituents :
Iodine vs. Other Halogens :
Challenges for this compound :
- Allyloxy groups may necessitate protection/deprotection strategies to prevent side reactions during synthesis.
- Iodine’s sensitivity to light and oxidation demands inert conditions .
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